2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid
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Overview
Description
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid typically involves a copper(I)-catalyzed cascade reaction. This process starts with 3-diazoindolin-2-imines and 1,3,5-triazines, proceeding under mild conditions and tolerating a variety of functional groups . The reaction involves the formation of a copper–carbene intermediate and a formal [2 + 2 + 1] cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Its reactivity and stability might make it useful in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Spiroindole: A related compound with a spirocyclic structure fused to an indole moiety.
Spirooxindole: Another similar compound with a spirocyclic structure fused to an oxindole moiety.
Uniqueness
2-(2,2’,5-Trioxospiro[imidazolidine-4,3’-indolin]-1-YL)acetic acid is unique due to its specific arrangement of functional groups and the presence of both an imidazolidine and indolin moiety
Properties
Molecular Formula |
C12H9N3O5 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-(2,2',5'-trioxospiro[1H-indole-3,4'-imidazolidine]-1'-yl)acetic acid |
InChI |
InChI=1S/C12H9N3O5/c16-8(17)5-15-10(19)12(14-11(15)20)6-3-1-2-4-7(6)13-9(12)18/h1-4H,5H2,(H,13,18)(H,14,20)(H,16,17) |
InChI Key |
UCWDAAQRAKIPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=O)N2)C(=O)N(C(=O)N3)CC(=O)O |
Origin of Product |
United States |
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